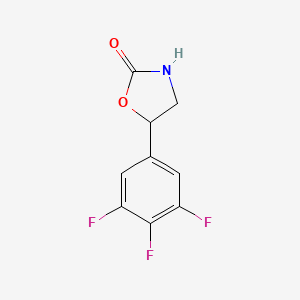![molecular formula C12H22O B13599458 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[221]heptan-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound characterized by a bicyclic structure with a hydroxyl group attached to a dimethylpropanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the reduction of bicyclo[2.2.1]heptan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its bicyclic structure may enable it to fit into enzyme active sites, modulating enzyme activity and biochemical pathways .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the dimethylpropanol side chain.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure with additional methyl groups.
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Contains an acetamide group instead of a hydroxyl group.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a bicyclic core and a dimethylpropanol side chain, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H22O/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
IWZLCYPAMUSXBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CC2CCC1C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


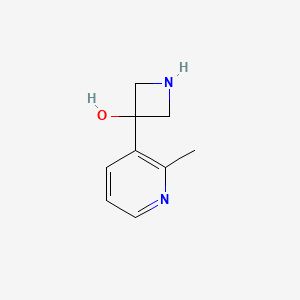
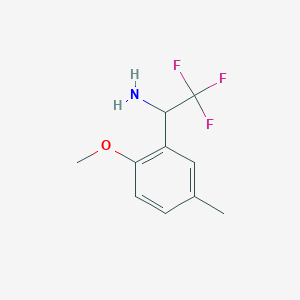


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
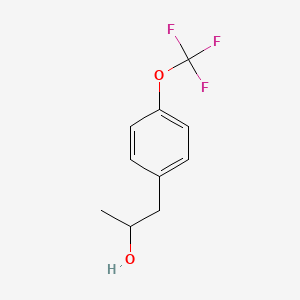
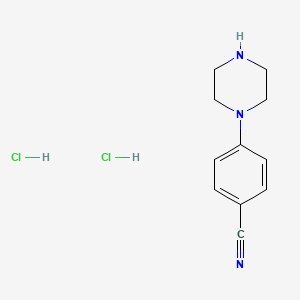
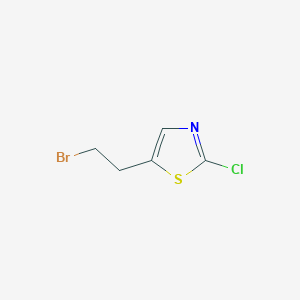
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)


![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
